
6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione is a heterocyclic compound characterized by a thiopyran ring substituted with a methylsulfanyl group at the 6-position and a phenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-phenyl-2H-thiopyran-2-thione with methylsulfanyl reagents. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to modulate enzyme activity and disrupt cellular processes. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- 6-(Phenylsulfanyl)-5-phenyl-2H-thiopyran-2-thione
- 6-(Methylsulfanyl)-5-phenyl-2H-pyran-2-thione
- 6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-one
Uniqueness
6-(Methylsulfanyl)-5-phenyl-2H-thiopyran-2-thione is unique due to the presence of both a methylsulfanyl group and a phenyl group on the thiopyran ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its structural uniqueness also allows for specific interactions with biological targets, enhancing its potential as a lead compound in drug discovery .
Properties
CAS No. |
61149-40-4 |
|---|---|
Molecular Formula |
C12H10S3 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
6-methylsulfanyl-5-phenylthiopyran-2-thione |
InChI |
InChI=1S/C12H10S3/c1-14-12-10(7-8-11(13)15-12)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
WAGXERWETALHDY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=S)S1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[acetyl(phenyl)amino]piperidine-4-carboxylate](/img/structure/B14583906.png)
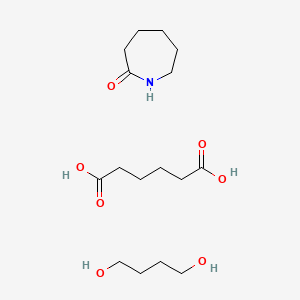
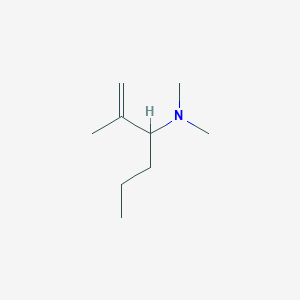
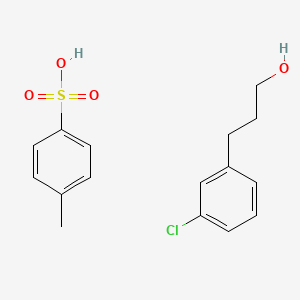
![5-(Thiophen-2-yl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14583930.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
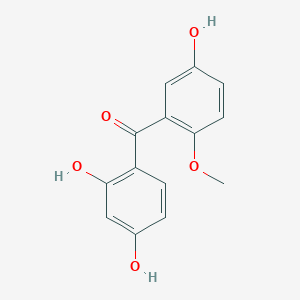
![4-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14583943.png)
![4-[(3-Chlorophenyl)methyl]-2,6-dimethylphenol](/img/structure/B14583947.png)

![2,4-Dichloro-1-[2-chloro-1-(4-chlorophenyl)ethyl]benzene](/img/structure/B14583952.png)
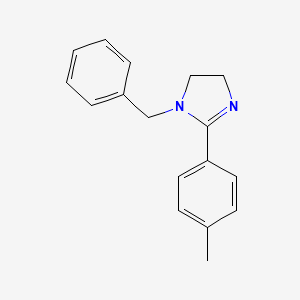
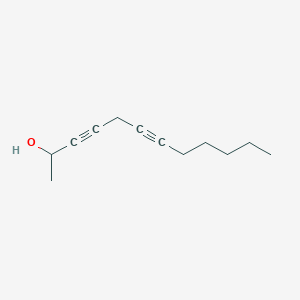
![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
